molecular formula C15H14O2 B3057844 Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- CAS No. 85696-44-2

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-

Cat. No.: B3057844
CAS No.: 85696-44-2
M. Wt: 226.27 g/mol
InChI Key: SIDZBUXPRNHBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is a benzophenone derivative featuring a phenyl group substituted at the para-position with a 1-hydroxyethyl moiety (-CH(OH)CH₃). Its molecular formula is C₁₅H₁₄O₂ (calculated molecular weight: 226.27 g/mol). The hydroxyethyl group introduces both hydroxyl functionality and steric bulk, influencing physicochemical properties such as solubility, polarity, and hydrogen-bonding capacity.

Properties

IUPAC Name

[4-(1-hydroxyethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDZBUXPRNHBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433792
Record name Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85696-44-2
Record name Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 4-(1-hydroxyethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups provide a hydrophobic environment, facilitating interactions with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Source
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- 4-(1-hydroxyethyl)phenyl C₁₅H₁₄O₂ 226.27 Estimated high polarity due to -OH
Phenyl(4-(trifluoromethyl)phenyl)methanone 4-trifluoromethylphenyl C₁₄H₉F₃O 256.22 Electron-withdrawing CF₃ group; NMR data available
4-Nitrobenzophenone 4-nitrophenyl C₁₃H₉NO₃ 227.21 High polarity; used in UV studies
(4-tert-butylphenyl)(phenyl)methanone 4-tert-butylphenyl C₁₈H₂₀O 252.35 Hydrophobic; steric hindrance
1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone 4-(1-hydroxy-1-methylethyl)phenyl C₁₁H₁₄O₂ 178.23 Boiling point: 121–129°C; synthesized via Fries rearrangement
Key Observations:
  • Polarity : The hydroxyethyl group in the target compound enhances hydrophilicity compared to alkyl (e.g., tert-butyl ) or aryl substituents. However, it is less polar than nitro- or trifluoromethyl-substituted analogs .
Solubility and Reactivity
  • Hydroxyethyl vs. Nitro Groups: The nitro group in 4-nitrobenzophenone increases electron deficiency, making it reactive in electrophilic substitutions. In contrast, the hydroxyethyl group’s electron-donating nature may stabilize the aromatic ring, reducing reactivity but improving solubility in polar solvents.
  • Comparison with Piperidinylhexyloxy Derivatives : Compounds with piperidinylhexyloxy substituents (e.g., from ) exhibit cholinesterase inhibitory activity, suggesting that the hydroxyethyl group’s hydrogen-bonding capability could enhance interactions with biological targets .
Thermal Stability
  • Thermochemistry: Methanone, (4-methylphenyl)phenyl () has reported thermochemical data, including enthalpy of formation. Introducing a hydroxyethyl group would likely increase hydrogen bonding, affecting thermal stability and phase transitions .

Industrial and Regulatory Considerations

  • Food Packaging Applications: Benzophenones like [2-hydroxy-4-(octyloxy)phenyl]phenylmethanone are regulated in food-contact materials (SML: 6.0 mg/kg) . The hydroxyethyl group’s polarity may limit its use in hydrophobic polymers but could be advantageous in coatings requiring enhanced adhesion.

Biological Activity

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-, also known as 4-(1-hydroxyethyl)phenyl phenyl ketone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Antimicrobial Properties

Research indicates that Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings. The mechanism involves disruption of bacterial cell membranes and inhibition of cellular processes.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- can inhibit the proliferation of several cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HCT-116 (Colorectal)0.1 - 1Inhibition of PI3K signaling
A549 (Lung)0.2 - 0.5Induction of apoptosis
HL60 (Leukemia)0.05 - 0.15Cell cycle arrest

These findings indicate that the compound may interfere with critical signaling pathways involved in cancer cell survival and proliferation .

The biological activity of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is attributed to its ability to interact with specific molecular targets within cells. The hydroxyethyl group enhances its ability to form hydrogen bonds with target proteins, while the phenyl groups provide a hydrophobic environment conducive to binding with membrane proteins or receptors.

Case Studies

  • Anticancer Efficacy in Animal Models : In vivo studies demonstrated that administering Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- at doses ranging from 10 to 40 mg/kg resulted in significant tumor regression in models of lung and colorectal cancers. The treatment led to reduced tumor size and improved survival rates compared to control groups .
  • Synergistic Effects with Other Agents : Combining Methanone with established chemotherapeutics enhanced its efficacy against resistant cancer cell lines, indicating potential for use in combination therapy strategies .

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the pharmacokinetics of Methanone derivatives to enhance their biological activity:

  • A study reported that structural modifications could increase the potency against multidrug-resistant strains of cancer cells by improving binding affinity to target proteins .
  • Another investigation emphasized the role of the hydroxyethyl moiety in enhancing the selectivity and efficacy of the compound against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-
Reactant of Route 2
Reactant of Route 2
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.